molecular formula C28H29BrN4O5S B2540308 4-{[6-bromo-2-[(1-{[(2-furylmethyl)amino]carbonyl}propyl)thio]-4-oxoquinazolin-3(4H)-yl]methyl}-N-(2-methoxyethyl)benzamide CAS No. 422288-60-6

4-{[6-bromo-2-[(1-{[(2-furylmethyl)amino]carbonyl}propyl)thio]-4-oxoquinazolin-3(4H)-yl]methyl}-N-(2-methoxyethyl)benzamide

Cat. No. B2540308
CAS RN: 422288-60-6
M. Wt: 613.53
InChI Key: BLVOFUIMDCVIAO-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed explanation of how the compound can be synthesized from readily available starting materials. It would include the specific reactions involved, the conditions under which these reactions occur, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and the type of bonds (single, double, triple, ionic, covalent, etc.) that hold these atoms together .


Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances. It would include the conditions under which these reactions occur, the products that are formed, and the yield of these products .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the substance typically undergoes .

Scientific Research Applications

Material Science

Functionalization of Surfaces: The 2-methoxyethyl group provides a handle for functionalization. Researchers might investigate its use in modifying surfaces, such as nanoparticles or polymers. Surface modification can enhance material properties, such as biocompatibility, hydrophobicity, or conductivity.

These applications represent just a glimpse of the compound’s potential. Further studies and interdisciplinary collaborations could reveal additional uses and expand our understanding of its properties. 🌟

Safety And Hazards

This would involve researching the compound’s potential health effects, its level of toxicity, any precautions that should be taken when handling it, and procedures for its safe disposal .

Future Directions

This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to enhance its properties or reduce its side effects .

properties

IUPAC Name

4-[[6-bromo-2-[1-(furan-2-ylmethylamino)-1-oxobutan-2-yl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29BrN4O5S/c1-3-24(26(35)31-16-21-5-4-13-38-21)39-28-32-23-11-10-20(29)15-22(23)27(36)33(28)17-18-6-8-19(9-7-18)25(34)30-12-14-37-2/h4-11,13,15,24H,3,12,14,16-17H2,1-2H3,(H,30,34)(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLVOFUIMDCVIAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=CC=CO1)SC2=NC3=C(C=C(C=C3)Br)C(=O)N2CC4=CC=C(C=C4)C(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29BrN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

613.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({6-bromo-2-[(1-{[(furan-2-yl)methyl]carbamoyl}propyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-methoxyethyl)benzamide

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